3-Chloro-2-(3-chloro-4-fluorophenoxy)aniline
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Overview
Description
3-Chloro-2-(3-chloro-4-fluorophenoxy)aniline is an organic compound that features both chlorine and fluorine substituents on its aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(3-chloro-4-fluorophenoxy)aniline typically involves the reaction of 3-chloro-4-fluoroaniline with 3-chlorophenol under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(3-chloro-4-fluorophenoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-Chloro-2-(3-chloro-4-fluorophenoxy)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(3-chloro-4-fluorophenoxy)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-fluoroaniline
- 3-Chloro-4-fluorophenol
- 4-Chloro-2-fluorobenzenemethanol
Uniqueness
3-Chloro-2-(3-chloro-4-fluorophenoxy)aniline is unique due to the presence of both chlorine and fluorine substituents on its aromatic rings. This combination of substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
3-chloro-2-(3-chloro-4-fluorophenoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2FNO/c13-8-2-1-3-11(16)12(8)17-7-4-5-10(15)9(14)6-7/h1-6H,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOURRDOZYOBKFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OC2=CC(=C(C=C2)F)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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